molecular formula C13H20O B2946921 2-Methyl-3-(4-methylphenyl)pentan-1-ol CAS No. 2248297-15-4

2-Methyl-3-(4-methylphenyl)pentan-1-ol

Cat. No. B2946921
CAS RN: 2248297-15-4
M. Wt: 192.302
InChI Key: KYAPRXFFHPGFRJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylphenyl)pentan-1-ol , also known by its IUPAC name 1-(4-methylphenyl)-2-methylpentan-1-ol , is a chemical compound belonging to the class of cathinones . Cathinones are a group of compounds commonly found in new psychoactive substances (NPS) . These substances have gained attention due to their stimulant and psychoactive properties. The compound’s molecular formula is C12H18O , and it has a molar mass of approximately 178.28 g/mol .

3.

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(4-methylphenyl)pentan-1-ol consists of a pentan-1-ol backbone with a 4-methylphenyl group attached at the second carbon position. The presence of the hydroxyl group (–OH) indicates its alcohol nature. The compound’s three-dimensional arrangement can be visualized using X-ray crystallography .

6.

Physical And Chemical Properties Analysis

  • Odor : May have a characteristic odor due to its aromatic moiety .

8.

Future Directions

: Rojkiewicz, M., Kuś, P., Ksiązek, M., & Kusz, J. (2022). Crystallographic characterization of three cathinone hydrochlorides new on the NPS market: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP), 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP), and 2-(methylamino)-1-(4-MPD). Acta Crystallographica Section C, 78(1), 1-9. [DOI: 10.1107/S2053229621016897](https://doi.org/10.1107/S205322

properties

IUPAC Name

2-methyl-3-(4-methylphenyl)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13-14H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAPRXFFHPGFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4-methylphenyl)pentan-1-ol

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